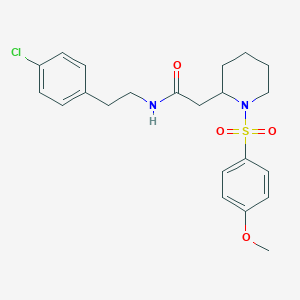![molecular formula C17H13N5O3 B2819858 (E)-N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide CAS No. 1428382-26-6](/img/structure/B2819858.png)
(E)-N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Acrylamide in Environmental and Occupational Health
Acrylamide (AA) is a widely used industrial chemical with applications in manufacturing, construction, and laboratory research. It's also known for its occurrence in carbohydrate-rich foods processed at high temperatures and tobacco smoke. AA is recognized for its neurotoxic effects, leading to peripheral neuropathy characterized by impairment in the arms and legs of exposed individuals, particularly observed in workers such as those involved in Swedish tunnel constructions using AA grouting. A study highlighted the quantitative risk assessment performed to assess AA risk to workers, utilizing data on peripheral neuropathies in Chinese chemical workers. This study emphasizes the importance of understanding AA exposure levels and its health implications in occupational settings Park, R. (2021).
Biomonitoring and Exposure Assessment
Research into biomonitoring of AA intake among consumers, including those with and without dietary preferences such as vegans, reveals that AA exposure can be assessed through urinary metabolites and hemoglobin adducts. These biomarkers correlate with dietary habits and lifestyle factors, such as smoking and food choices, providing insights into individual and group-level exposures to AA. This approach allows for a more nuanced understanding of AA's presence in human biological samples, which can inform risk assessments and dietary recommendations Goerke, K., et al. (2019).
Acrylamide and Genotoxicity
Investigations into AA's metabolism and its genotoxic potential highlight the conversion of AA to glycidamide (GA), a metabolite with higher carcinogenic potency. Studies exploring biomarkers of AA and GA exposure, such as urinary mercapturic acids and hemoglobin adducts, offer evidence of the biochemical effects of AA and its potential health risks. These studies provide a basis for evaluating individual susceptibility to AA exposure and underscore the significance of genetic polymorphisms in metabolizing genes affecting AA's toxicodynamics Urban, M., et al. (2006).
Propiedades
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-(6-pyrazol-1-ylpyrimidin-4-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5O3/c23-17(5-3-12-2-4-13-14(8-12)25-11-24-13)21-15-9-16(19-10-18-15)22-7-1-6-20-22/h1-10H,11H2,(H,18,19,21,23)/b5-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBFHMOQUKKGBTO-HWKANZROSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)NC3=CC(=NC=N3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)NC3=CC(=NC=N3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

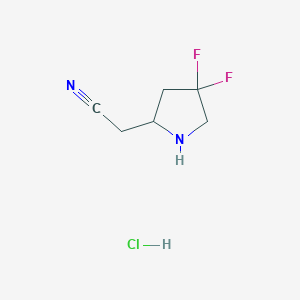
![4-[3-Amino-2-(trifluoromethyl)propyl]-1lambda6-thiomorpholine-1,1-dione](/img/structure/B2819780.png)
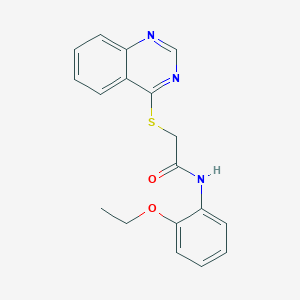
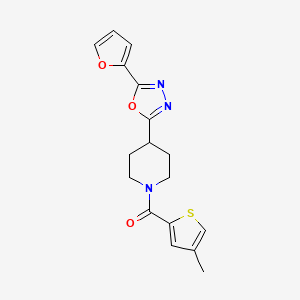
![4-[(3,4-dichlorophenyl)sulfanyl]-N-ethyl-6-(trifluoromethyl)-2-pyrimidinamine](/img/structure/B2819783.png)
![N-(4-bromobenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2819784.png)
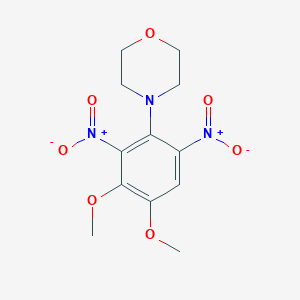

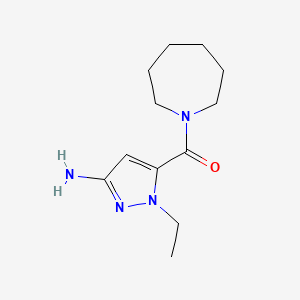
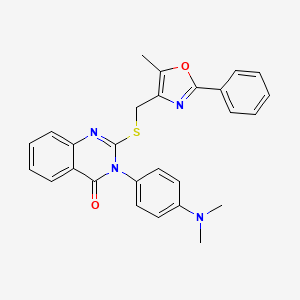
![4-(4-Bromophenyl)sulfanyl-2-[(4-methylphenyl)methylsulfanyl]-5,6,7,8-tetrahydroquinazoline](/img/structure/B2819793.png)
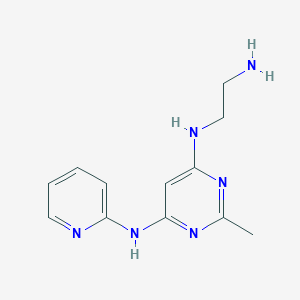
![ethyl 4-[({[4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2819795.png)
